molecular formula C10H9ClN2O4 B2912739 2-(2-chloroethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 866018-87-3

2-(2-chloroethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2912739
CAS RN: 866018-87-3
M. Wt: 256.64
InChI Key: HNNADNVQCJBOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-chloroethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one” is a nitrogen-containing heterocyclic compound with a benzoxazine ring. It also contains a nitro group and a 2-chloroethyl group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, it might involve the reaction of a 2-chloroethyl compound with a 7-nitro-2H-1,4-benzoxazin-3(4H)-one derivative .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzoxazine ring, which is a type of oxygen and nitrogen-containing heterocyclic ring, attached to a nitro group and a 2-chloroethyl group .

Mechanism of Action

Target of Action

The primary target of 2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is DNA, specifically the N7 nitrogen on the DNA base guanine . This compound belongs to the group of nitrogen mustard alkylating agents .

Mode of Action

The compound works by binding to DNA, crosslinking two strands and preventing cell duplication . It binds to the N7 nitrogen on the DNA base guanine . This binding leads to DNA damage, which can result in cell cycle arrest or initiation of a pathway to apoptosis (programmed cell death) .

Biochemical Pathways

The compound’s interaction with DNA affects several biochemical pathways. The DNA damage it causes can lead to the activation of DNA repair mechanisms. If the damage is too severe and cannot be repaired, it can trigger apoptosis, a process that leads to programmed cell death . This can have downstream effects on cell proliferation and tissue growth.

Pharmacokinetics

These compounds are often administered intravenously . They are rapidly distributed throughout the body, and their plasma levels can be measured using techniques such as gas chromatography-mass spectrometry .

Result of Action

The molecular and cellular effects of the compound’s action include DNA damage, cell cycle arrest, and initiation of apoptosis . These effects can lead to the death of cancer cells, making the compound potentially useful as a chemotherapeutic agent .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s effectiveness can be affected by the presence of other chemicals in the environment. Additionally, the compound’s stability and action can be influenced by factors such as pH, temperature, and the presence of certain enzymes .

properties

IUPAC Name

2-(2-chloroethyl)-7-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4/c11-4-3-8-10(14)12-7-2-1-6(13(15)16)5-9(7)17-8/h1-2,5,8H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNADNVQCJBOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(C(=O)N2)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloroethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one

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